N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidine core, a sulfur-containing heterocycle with fused thiophene and pyrimidine rings.
- A 4-chlorophenyl group attached via the carboxamide moiety at position 4.
- A methyl group at position 3.
- A piperazine ring at position 4, substituted with a 4-methoxyphenyl group.
Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The presence of a piperazine moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group may modulate electronic and steric properties for targeted binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2S/c1-16-21-23(31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19)27-15-28-25(21)34-22(16)24(32)29-18-5-3-17(26)4-6-18/h3-10,15H,11-14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYMMGVYVZFKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity by influencing receptor interactions and metabolic stability.
- Molecular Formula : C20H22ClN3O2S
- Molecular Weight : 397.92 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines, particularly in breast cancer models. For instance, compounds derived from the thieno[2,3-d]pyrimidine scaffold have demonstrated inhibitory effects on MDA-MB-231 breast cancer cells with IC50 values ranging from 43% to 87% inhibition compared to controls .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective activity. In vivo studies indicated that it significantly prolonged survival times in mice subjected to acute cerebral ischemia, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Enzyme Inhibition
In addition to anticancer and neuroprotective effects, the compound exhibits enzyme inhibitory activity. It has been tested against acetylcholinesterase (AChE) and urease, showing significant inhibition which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound likely interacts with various receptors involved in cell signaling pathways related to cancer proliferation and apoptosis.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE, it may alter neurotransmitter levels, providing neuroprotective benefits.
- Cell Cycle Arrest : Studies suggest that thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
- Anticancer Efficacy : A series of derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The most potent inhibitors were identified as candidates for further development into anticancer therapies.
- Neuroprotection in Ischemic Models : Experimental setups involving induced ischemia in rodent models demonstrated that treatment with the compound resulted in reduced neuronal death and improved functional outcomes post-injury.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
Key analogues include compounds with variations in substituents on the piperazine ring, thieno[2,3-d]pyrimidine core, or aryl groups. Below is a comparative analysis:
Key Findings:
Substituent Effects on Activity: Halogenated Aryl Groups (e.g., 4-Cl, 4-F): Increase lipophilicity and membrane permeability but may reduce solubility. The target compound’s 4-Cl-phenyl carboxamide balances these properties . Methoxy vs. Piperazine vs. Aminomethyl: Piperazine derivatives (target, ) exhibit superior pharmacokinetics over aminomethyl-substituted pyrimidines (e.g., ) due to improved solubility and metabolic stability .
Crystallographic Insights :
- The dihedral angle between the pyrimidine core and aryl substituents in the target compound (e.g., 12.8° for the phenyl group) aligns with structurally related derivatives (e.g., 5.2–12.0° in ), suggesting conserved conformational stability .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogous thieno[2,3-d]pyrimidines, such as condensation of carboxamide precursors with substituted piperazines under nucleophilic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
